1-(2,3-Dichloroallyl)pyridinium chloride
Description
Properties
IUPAC Name |
1-[(Z)-2,3-dichloroprop-2-enyl]pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N.ClH/c9-6-8(10)7-11-4-2-1-3-5-11;/h1-6H,7H2;1H/q+1;/p-1/b8-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRQQNJDUQXAAS-PHZXCRFESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=CCl)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)C/C(=C/Cl)/Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-56-5 | |
| Record name | 1-(2,3-Dichloroallyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-dichloroallyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2,3 Dichloroallyl Pyridinium Chloride and Analogues
Direct Quaternization Approaches for Pyridinium (B92312) Salt Formation
Direct quaternization involves the reaction of a pyridine (B92270) derivative with a suitable alkylating agent, in this case, a halogenated allyl substrate. This is the most common and straightforward method for preparing pyridinium salts. nih.gov The efficiency of this process is influenced by factors such as the nature of the substrate, the leaving group, the solvent, and the reaction conditions.
Application of the Menschutkin Reaction in Pyridinium Salt Synthesis
The Menschutkin reaction, first described by Nikolai Menshutkin in 1890, is the specific name given to the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org The synthesis of 1-(2,3-dichloroallyl)pyridinium chloride from pyridine and an appropriate 2,3-dichloroallyl halide is a direct application of this reaction.
The reaction is typically carried out by heating the reactants, either neat or in a suitable polar solvent like an alcohol. wikipedia.org The choice of solvent can significantly impact the reaction rate, with more polar solvents generally accelerating the formation of the charged product. The reaction follows SN2 kinetics, meaning the rate is dependent on the concentration of both the pyridine and the alkyl halide.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Yield |
| Pyridine | 1-Bromoalkane | Ethanol | Reflux, 40h | Moderate to High |
| Triethylamine | Benzyl Chloride | N/A | N/A | N/A |
| Pyridine-3-aldoxime | 1,3-Diiodopropane | Acetone | Microwave, 20 min | High (e.g., 85%) |
| Nicotinamide | 1,3-Diiodopropane | DES (ChCl:urea) | 80°C, 3h | Low |
This table presents generalized and specific examples of the Menschutkin reaction to illustrate the variety of conditions and outcomes. DES refers to Deep Eutectic Solvent. nih.govwikipedia.orgsrce.hr
Exploration of SN1 Mechanisms in Pyridine N-Quaternization
While the SN2 pathway is dominant for the synthesis of pyridinium salts from primary and secondary alkyl halides, a unimolecular nucleophilic substitution (SN1) mechanism is also possible, particularly with substrates that can form a stable carbocation intermediate. researchgate.netresearchgate.net
The SN1 mechanism is a two-step process:
Ionization: The alkyl halide slowly dissociates to form a carbocation and a halide ion. This is the rate-determining step. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The pyridine molecule rapidly attacks the carbocation to form the pyridinium salt. masterorganicchemistry.com
For an SN1 reaction to be significant in the synthesis of a 1-(substituted allyl)pyridinium salt, the allyl substrate would need to form a stabilized carbocation. Tertiary allylic halides are prime candidates for this mechanism. In the case of 1-(2,3-dichloroallyl)pyridinium chloride, the precursor is a primary halide, which strongly disfavors the formation of an unstable primary carbocation. Therefore, the SN1 pathway is considered a negligible or non-existent route for its synthesis under typical conditions. However, for certain complex analogues with tertiary carbon centers or other stabilizing features, the SN1 mechanism could become competitive. researchgate.net
Advanced Synthetic Routes for Incorporating 2,3-Dichloroallyl Functionality
Beyond the direct quaternization of pyridine, more elaborate strategies can be employed to synthesize analogues or to access the target compound from different starting materials. These methods may involve the prior synthesis of a specific precursor or the construction of the heterocyclic ring system itself.
Preparation of Substituted Allyl Halide Precursors
The direct quaternization methods described above are contingent on the availability of a suitable 2,3-dichloroallyl halide precursor, such as 1,2,3-trichloropropene. The synthesis of these precursors is a critical step. These halogenated compounds can be prepared through various established organic reactions. For instance, allylic alcohols can be converted to the corresponding allyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). The specific placement of the chloro groups in the 2 and 3 positions would require a precursor that already contains this functionality or a regioselective chlorination reaction on a suitable alkene.
Multi-Component Reaction Strategies for Pyridine Ring Construction
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. taylorfrancis.comacs.org These strategies offer an alternative to building pyridinium analogues by constructing the pyridine ring itself with the desired functionality already in place.
Several named reactions are used for the synthesis of the pyridine nucleus:
Hantzsch Pyridine Synthesis: This is one of the most common MCRs for pyridine synthesis, typically involving the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. taylorfrancis.com To incorporate a 2,3-dichloroallyl group, one of the starting materials would need to carry this moiety.
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated carbonyl compound to form a dihydropyridine (B1217469), which then aromatizes. acsgcipr.org
Guareschi-Thorpe Reaction: This approach utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridine ring.
These MCRs are particularly valuable for creating highly substituted and structurally diverse pyridine derivatives. acsgcipr.orgresearchgate.net While not the most direct route to 1-(2,3-dichloroallyl)pyridinium chloride, they represent a viable strategy for synthesizing complex analogues where the 2,3-dichloroallyl group is attached to the pyridine ring's carbon skeleton rather than its nitrogen atom.
| Reaction Name | Components | Disconnection | Key Feature |
| Hantzsch Synthesis | β-dicarbonyl (x2), aldehyde, ammonia | [2+2+1+1] | Forms a dihydropyridine intermediate requiring oxidation. |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | [4+2] | Directly yields the aromatic pyridine. |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl | [3+3] | Produces highly functionalized pyridones. |
Metal-Catalyzed and Organocatalytic Approaches in Pyridine Scaffold Synthesis
The construction of the pyridine ring, the foundational scaffold of 1-(2,3-dichloroallyl)pyridinium chloride, is a central theme in heterocyclic chemistry. Modern synthetic chemistry has increasingly turned to metal-catalyzed and organocatalytic methods to create these structures with greater efficiency, control, and diversity. acsgcipr.orgconsensus.app
Metal catalysis offers powerful and atom-efficient pathways to pyridine rings that are often inaccessible through traditional thermal reactions. acsgcipr.org A prominent strategy is the [2+2+2] cycloaddition of alkynes and nitriles, which can be facilitated by various transition metals to provide alternative, lower-energy reaction pathways. acsgcipr.org Cobalt-mediated synthesis is a key example of this approach. nih.gov Beyond cycloadditions, a wide array of metal-catalyzed transformations are employed. For instance, rhodium-catalyzed hydroacylation and N-annulation reactions can construct pyridines from simple starting materials like aldehydes and alkynes. acsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another efficient route. acsgcipr.org
Magnetic nanoparticles (MNPs) have emerged as highly effective catalysts for multicomponent reactions (MCRs) to synthesize pyridine derivatives, owing to their high surface-to-volume ratios and ease of recovery. nih.gov Catalysts such as Fe₃O₄-supported Schiff-base copper(II) complexes and strontium ferrite (B1171679) (SrFe₁₂O₁₉) have been successfully used in solvent-free conditions to produce various substituted pyridines. rsc.org Similarly, copper-catalyzed oxidative cyclization has been used for synthesizing functionalized imidazo[1,2-a]pyridines, a related heterocyclic system. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, provides a complementary, metal-free approach to pyridine synthesis. consensus.app Pyridine-based scaffolds themselves, including pyridine N-oxides, can act as potent organocatalysts. consensus.appresearchgate.netresearchgate.net These catalysts function as powerful electron-pair donors, activating reagents and influencing the stereochemical outcome of reactions, such as in the asymmetric allylation of aldehydes. researchgate.net
The table below summarizes various catalytic approaches for the synthesis of pyridine scaffolds.
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Key Advantages |
| Metal Catalyst | Cobalt Complex | [2+2+2] Cycloaddition | Alkynes, Nitriles | High atom economy, access to complex structures. acsgcipr.orgnih.gov |
| Metal Catalyst | Rhodium Complex | Hydroacylation / N-annulation | Aldehydes, Alkynes, NH₄OAc | Convergent synthesis from simple precursors. acsgcipr.org |
| Metal Catalyst | Iron (Fe₃O₄) Nanoparticles | Multicomponent Reaction (MCR) | Aldehydes, Ketones, Malononitrile | High efficiency, catalyst recyclability, solvent-free conditions. nih.govrsc.org |
| Metal Catalyst | Copper(I) Iodide (CuI) | Oxidative Cyclization | 2-Aminopyridines, Cinnamaldehydes | Formation of functionalized fused ring systems. nih.gov |
| Organocatalyst | Chiral Pyridine N-oxides | Asymmetric Allylation | Aromatic Aldehydes, Allyltrichlorosilane | Metal-free, high enantioselectivity. researchgate.net |
| Organocatalyst | Vitamin B3 (Nicotinamide) | Condensation / Cyclization | 2-Aminobenzylamines, Nitriles | Cost-effective, biocompatible catalyst. researchgate.net |
Elucidation of Reaction Mechanisms and Transformative Pathways Involving 1 2,3 Dichloroallyl Pyridinium Chloride
Mechanistic Pathways of Pyridinium (B92312) Ylide Formation and Subsequent Reactivity
Pyridinium ylides are versatile intermediates in organic synthesis, typically generated in situ from corresponding pyridinium salts by deprotonation using a base. organic-chemistry.orgresearchgate.net These 1,3-dipoles are known to participate in a variety of reactions, most notably cycloadditions. clockss.orglookchem.com
In Situ Generation of Pyridinium Ylides from Pyridinium Salts
The in situ generation of pyridinium ylides is a common and effective strategy, often achieved by treating the pyridinium salt with a base like potassium carbonate or triethylamine. organic-chemistry.orgnih.gov This process involves the removal of a proton from the carbon atom adjacent to the pyridinium nitrogen. For 1-(2,3-dichloroallyl)pyridinium chloride, this would involve the deprotonation of the allylic methylene (B1212753) group. However, no specific studies detailing the optimal conditions or the stability of the resulting 1-(2,3-dichloroallyl)pyridinium ylide were found in the reviewed literature.
[3+2] Cycloaddition Reactions of Pyridinium Ylides with Alkenes and Alkynes
The [3+2] cycloaddition reaction is a hallmark of pyridinium ylide reactivity, leading to the formation of five-membered heterocyclic rings, such as indolizine (B1195054) derivatives when alkynes are used as dipolarophiles. nih.govnih.gov The reaction proceeds via a concerted mechanism and is a powerful tool for constructing complex molecular scaffolds. nih.govresearchgate.net Despite the prevalence of this reaction for many pyridinium ylides, no specific examples or mechanistic studies involving the ylide derived from 1-(2,3-dichloroallyl)pyridinium chloride could be located. Research in this area would be necessary to understand how the electron-withdrawing chlorine atoms on the allyl group influence the ylide's reactivity and the stability of the resulting cycloadducts.
Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity and stereoselectivity of [3+2] cycloaddition reactions involving pyridinium ylides are influenced by electronic and steric factors of both the ylide and the dipolarophile. nih.gov Generally, these reactions proceed with high regioselectivity. nih.gov However, without experimental data for the 1-(2,3-dichloroallyl)pyridinium ylide, any discussion of the regiochemical or stereochemical outcome of its cycloaddition reactions would be purely speculative.
Photochemical Transformations and Rearrangements of Pyridinium Salts
N-Alkylpyridinium salts are known to undergo photochemical transformations, leading to a variety of interesting and synthetically useful products. rsc.org These reactions are initiated by the absorption of UV light, leading to excited states with distinct reactivity. rsc.org
Excited State Processes and Photoreactivity of N-Alkylpyridinium Systems
Upon photoexcitation, N-alkylpyridinium systems can undergo electrocyclization to form bicyclic intermediates. The specific pathways and products are dependent on the substitution pattern of the pyridinium ring and the nature of the N-alkyl group. The general photochemistry of pyridinium salts has been studied, but no reports specifically investigating the excited state processes of 1-(2,3-dichloroallyl)pyridinium chloride were identified. nih.govresearchgate.net The presence of the dichloroalkenyl moiety could potentially lead to unique photochemical behavior, such as intramolecular cyclization or fragmentation pathways, which remain unexplored.
Formation and Interconversion of Bicyclic Aziridine (B145994) Intermediates
A key photochemical reaction of pyridinium salts in the presence of a nucleophile is their rearrangement to form 6-azabicyclo[3.1.0]hexene derivatives (bicyclic aziridines). researchgate.net This transformation is proposed to proceed through a highly strained Dewar-type or benzvalene-type intermediate. While this is a known pathway for simpler N-alkyl and N-allyl pyridinium salts, there is no available research confirming that 1-(2,3-dichloroallyl)pyridinium chloride undergoes this transformation or detailing the stability and subsequent reactions of any potential bicyclic aziridine intermediates. researchgate.net
Nitrogen Migration and Ring Expansion Pathways in Photoreactions
Photochemical reactions of pyridinium compounds can induce a variety of complex rearrangements, including nitrogen migration and ring expansion, leading to the formation of novel heterocyclic systems. While specific photochemical studies on 1-(2,3-dichloroallyl)pyridinium chloride are not extensively documented in publicly available literature, the general behavior of analogous N-substituted pyridinium salts and related nitrogen heterocycles allows for the elucidation of plausible transformative pathways. The absorption of ultraviolet light can promote the pyridinium ring to an excited state, initiating a cascade of pericyclic reactions.
One of the key anticipated pathways involves a photochemically induced unacademy.comlibretexts.org-sigmatropic rearrangement. In this type of reaction, an substituent group migrates from one position to another within a molecule. For N-allyl pyridinium salts, this could theoretically involve the migration of the nitrogen atom within the ring system, potentially leading to a ring-expanded structure such as a diazepine. The process is believed to proceed through highly strained, bicyclic intermediates. For instance, irradiation of N-iminopyridinium ylides is known to yield 1,2-diazepines, suggesting that the pyridinium nucleus is susceptible to such photo-induced ring expansions.
The general mechanism for such a transformation is thought to be initiated by the formation of a transient bicyclic aziridine-type intermediate from the photo-excited pyridinium salt. This intermediate can then undergo skeletal rearrangement. In the context of 1-(2,3-dichloroallyl)pyridinium chloride, the dichloroallyl group would be an integral part of the rearranging system. The electronic properties of the dichloroallyl substituent, particularly the electron-withdrawing nature of the chlorine atoms, could influence the stability of the excited state and the subsequent intermediates, thereby affecting the feasibility and outcome of the photoreaction.
It is important to note that these proposed pathways are based on established photochemical principles for similar nitrogen heterocyles. The actual reaction course for 1-(2,3-dichloroallyl)pyridinium chloride could be more complex, with competing reaction channels such as fragmentation or isomerization of the dichloroallyl side chain. Detailed experimental and computational studies would be necessary to definitively characterize the photochemical behavior of this specific compound.
Mechanistic Studies of Nucleophilic Addition to Pyridinium Cations
The pyridinium cation is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. The presence of the positively charged nitrogen atom activates the ring towards the addition of nucleophiles, leading to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of this addition is a critical aspect of its chemistry and is influenced by a combination of electronic and steric factors, including the nature of the nucleophile and the substituents on the pyridinium ring. For the 1-(2,3-dichloroallyl)pyridinium cation, nucleophilic attack can principally occur at the C2 (ortho), C4 (para), or C6 (ortho) positions.
Mechanistically, the reaction proceeds via the direct addition of a nucleophile to one of the electrophilic carbon atoms of the pyridinium ring. This attack disrupts the aromaticity of the ring and forms a transient, non-aromatic enamine or enol ether-like intermediate. The stability of this intermediate is a key factor in determining the preferred site of attack. Resonance structures of the pyridinium cation show a partial positive charge on the C2, C4, and C6 carbons, making them the most likely sites for nucleophilic addition.
The regiochemical outcome of the nucleophilic addition can be rationalized by considering the principles of hard and soft acid-base (HSAB) theory. Harder nucleophiles tend to favor attack at the position with the highest positive charge density (often the C2 and C6 positions due to the inductive effect of the adjacent nitrogen), while softer nucleophiles may favor attack at the C4 position, which can be considered a softer electrophilic site. The steric hindrance posed by the N-allyl group and any substituents on the nucleophile also plays a significant role in directing the attack.
The following interactive table summarizes the general regioselectivity observed in nucleophilic additions to substituted pyridinium salts, which can be extrapolated to 1-(2,3-dichloroallyl)pyridinium chloride.
| Nucleophile Type | Predominant Position of Attack | Mechanistic Considerations |
| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | C2 / C6 | Attack is often directed by the strong electrostatic attraction to the carbons adjacent to the nitrogen. Steric hindrance can influence the ratio of C2 to C6 addition. |
| Soft Nucleophiles (e.g., enamines, cyanides) | C4 | This position is less sterically hindered and is considered a softer electrophilic center, favoring reaction with softer nucleophiles. |
| Hydride Donors (e.g., NaBH4) | C2 / C6 | The addition of a hydride is a common method for the synthesis of dihydropyridines, with the regioselectivity being sensitive to the substitution pattern on the ring. |
| Organocuprates | C4 | As softer organometallic reagents, cuprates generally exhibit a preference for conjugate-type addition at the C4 position. |
Investigation of Cleavage and Elimination Reactions on the Dichloroallyl Moiety
The 1-(2,3-dichloroallyl)pyridinium chloride molecule possesses two key reactive sites beyond the pyridinium ring itself: the N-allyl linkage and the vicinal dichloro functionality on the allyl group. These sites can undergo specific cleavage and elimination reactions under appropriate conditions.
Cleavage of the N-Allyl Group:
The N-allyl group can be cleaved from the pyridinium nitrogen through a process known as deallylation. This is often achieved using transition metal catalysis, most notably with palladium complexes. The mechanism of palladium-catalyzed deallylation typically involves the formation of a π-allyl palladium intermediate. In this process, a Pd(0) catalyst oxidatively adds to the allyl group. The pyridinium moiety then acts as a leaving group. The resulting (π-allyl)Pd(II) complex can then react with a nucleophile, which acts as an allyl group scavenger, to regenerate the Pd(0) catalyst and release the allyl group as a new, functionalized molecule. This method provides a mild and efficient way to deprotect the pyridinium nitrogen.
Elimination Reactions of the Dichloroallyl Moiety:
The 2,3-dichloroallyl group contains vicinal chlorine atoms, making it susceptible to elimination reactions, particularly dehydrohalogenation. In the presence of a strong base, a twofold elimination of hydrogen chloride (HCl) can occur to generate an alkyne. This reaction typically proceeds through a concerted E2 mechanism. unacademy.com
Computational and Theoretical Investigations of 1 2,3 Dichloroallyl Pyridinium Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(2,3-dichloroallyl)pyridinium chloride, DFT calculations are employed to determine its most stable three-dimensional arrangement (molecular geometry) and to map its electron distribution.
The process begins with a geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This is typically performed using a hybrid functional, such as B3LYP, which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. researchgate.netsphinxsai.com A basis set, which is a set of mathematical functions used to build the molecular orbitals, is also chosen; sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are common choices for such systems. researchgate.net The optimization yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For the pyridinium (B92312) cation of the title compound, the geometry of the aromatic ring is expected to be largely planar, with minor distortions introduced by the N-allyl substituent.
Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In 1-(2,3-dichloroallyl)pyridinium chloride, the LUMO is expected to be localized primarily on the electron-deficient pyridinium ring, while the HOMO may have contributions from the chloride anion and the allyl group.
Table 1: Representative Calculated Molecular Geometry Parameters for a Pyridinium Cation Moiety using DFT (B3LYP/6-31G(d)) This table presents typical, not specific, values for a pyridinium ring to illustrate the output of a DFT calculation.
Quantum Chemical Modeling of Reactivity and Selectivity Profiles
Building upon the electronic structure data from DFT, quantum chemical modeling allows for the prediction of a molecule's reactivity. Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative framework for understanding how 1-(2,3-dichloroallyl)pyridinium chloride will interact with other chemical species. nih.gov
These descriptors include:
Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Potential (μ) : Related to the "escaping tendency" of electrons. Calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : A measure of resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. sphinxsai.com
Global Electrophilicity Index (ω) : A measure of the energy stabilization upon receiving electrons. Calculated as ω = μ² / (2η).
For 1-(2,3-dichloroallyl)pyridinium chloride, the positively charged pyridinium ring makes it a strong electrophile. The presence of two electron-withdrawing chlorine atoms on the allyl group further enhances its electrophilic character. These descriptors can be used to compare its reactivity to other pyridinium salts and predict its behavior in reactions. For instance, a high electrophilicity index would suggest it is highly susceptible to attack by nucleophiles. nih.gov The model can also predict regioselectivity; for example, whether a nucleophile would preferentially attack the pyridinium ring or one of the carbons in the dichloroallyl group. chemrxiv.org
Table 2: Hypothetical Global Reactivity Descriptors for a Pyridinium Cation This table illustrates the type of data generated from quantum chemical modeling. Values are for illustrative purposes.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -9.5 |
| LUMO Energy | ELUMO | - | -3.5 |
| Ionization Potential | I | -EHOMO | 9.5 |
| Electron Affinity | A | -ELUMO | 3.5 |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -6.5 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.0 |
| Electrophilicity Index | ω | μ² / (2η) | 7.04 |
Analysis of Potential Energy Surfaces (PES) for Relevant Transformations
While reactivity descriptors predict if a reaction is likely, the analysis of Potential Energy Surfaces (PES) reveals how it happens. A PES is a multidimensional surface that maps the energy of a molecular system as a function of its geometry. By exploring the PES, chemists can identify the most favorable reaction pathways, locate transition states (the energy maxima along a reaction coordinate), and calculate activation energies. acs.org
For 1-(2,3-dichloroallyl)pyridinium chloride, a key transformation of interest would be its reaction with a nucleophile. Computational methods can be used to map the PES for a nucleophilic substitution reaction on the allylic chain. This would involve calculating the energy of the system as the nucleophile approaches the allyl group and the chloride leaving group departs. Such a study could distinguish between different possible mechanisms, such as an SN2 or an SN2' pathway, which are common for allylic systems. rsc.orgresearchgate.net The calculations would reveal the structure of the transition state and the activation energy, which determines the reaction rate. Furthermore, PES analysis could be used to investigate potential rearrangements or decomposition pathways of the dichloroallyl group. acs.org
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of a molecule. Methods exist to calculate the parameters associated with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netresearchgate.net
NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These calculations provide the isotropic shielding value for each nucleus, which is then converted to a chemical shift by comparing it to a reference compound (e.g., tetramethylsilane). For 1-(2,3-dichloroallyl)pyridinium chloride, this would allow for the assignment of each proton and carbon signal in its ¹H and ¹³C NMR spectra. nih.govyoutube.com
IR spectroscopy probes the vibrational modes of a molecule. A frequency calculation, performed after a geometry optimization, yields the energies and intensities of the vibrational modes. researchgate.net These computed frequencies can be compared to an experimental IR spectrum to assign specific peaks to the stretching and bending of particular bonds (e.g., C=C, C-Cl, C-N, and aromatic C-H vibrations). mdpi.comcdnsciencepub.com
A crucial aspect of predicting properties for a flexible molecule like this is the analysis of its conformational preferences. The 2,3-dichloroallyl group can rotate around the N-CH₂ single bond, leading to different spatial arrangements (conformers). Computational methods can be used to perform a conformational search to identify the lowest energy (most stable) conformers. nih.gov Since the experimentally observed properties are a Boltzmann-weighted average of all contributing conformers, identifying these stable structures is essential for accurate spectroscopic prediction. uncw.eduacs.org
Table 3: Representative Predicted ¹H NMR Chemical Shifts (δ) for a Pyridinium Moiety Calculated values are hypothetical and shown for illustrative purposes.
| Proton Position | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| H2, H6 (ortho) | 8.8 - 9.2 | Doublet |
| H4 (para) | 8.4 - 8.6 | Triplet |
| H3, H5 (meta) | 8.0 - 8.2 | Triplet |
Computational Studies on Acid-Base Equilibria of Pyridinium Species
The acidity of the pyridinium cation is a fundamental property that governs its behavior in solution. The pKa value, which is the negative logarithm of the acid dissociation constant, can be predicted using computational methods. nih.govacs.org This is typically achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution: PyH⁺ ⇌ Py + H⁺.
The calculation requires a thermodynamic cycle that breaks down the process into gas-phase energies and solvation energies. acs.org
Gas-Phase Calculation : The Gibbs free energies of the pyridinium cation (PyH⁺) and its conjugate base (pyridine, Py) are calculated at a high level of theory.
Solvation Energy Calculation : The energy change associated with transferring these species from the gas phase to a solvent (e.g., water) is calculated. This is often done using an implicit or continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model, which treats the solvent as a continuous medium with a specific dielectric constant. researchgate.netscribd.com
Proton Solvation Energy : An experimental or highly accurate calculated value for the solvation free energy of the proton is required.
The accuracy of pKa predictions is highly sensitive to the computational method, basis set, and solvation model used. nih.govresearchgate.net Studies on various substituted pyridinium ions have shown that DFT methods can predict pKa values with an error of less than one pKa unit when benchmarked against experimental data. acs.orgresearchgate.net For 1-(2,3-dichloroallyl)pyridinium chloride, the electron-withdrawing nature of the N-substituent would be expected to increase the acidity (lower the pKa) compared to the unsubstituted pyridinium ion.
Table 4: Comparison of Experimental and Calculated pKa Values for the Unsubstituted Pyridinium Ion in Water This table demonstrates the influence of the computational model on pKa prediction.
| Method | Basis Set | Solvation Model | Calculated pKa | Deviation from Exp. |
|---|---|---|---|---|
| Experimental | - | - | 5.23 | 0.00 |
| B3LYP | 6-311++G(d,p) | PCM | 4.95 | -0.28 |
| B3LYP | 6-311++G(d,p) | SMD | 5.15 | -0.08 |
| M06-2X | 6-311++G(d,p) | SMD | 5.29 | +0.06 |
Applications in Advanced Organic Synthesis and Catalysis
Role as a Synthetic Building Block in Heterocyclic Compound Synthesis
Pyridinium (B92312) salts are well-established precursors for the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net 1-(2,3-dichloroallyl)pyridinium chloride serves as a key starting material for generating a corresponding pyridinium ylide. An ylide is a neutral dipolar molecule containing a negatively charged carbon atom (carbanion) directly attached to a positively charged heteroatom, in this case, the nitrogen of the pyridine (B92270) ring.
The generation of the pyridinium ylide from 1-(2,3-dichloroallyl)pyridinium chloride is typically achieved by treatment with a base. This ylide is a reactive intermediate that can participate in various cycloaddition reactions. nih.govresearchgate.net One of the most common applications of pyridinium ylides is in [3+2] cycloaddition reactions with electron-deficient alkenes or alkynes. This reaction provides a direct route to the synthesis of five-membered heterocyclic rings. nih.govmdpi.com For example, the reaction of a pyridinium ylide with an activated alkene leads to the formation of a tetrahydroindolizine derivative. organic-chemistry.org Similarly, reaction with alkynes can yield indolizine (B1195054) structures. nih.gov The versatility of this approach allows for the synthesis of a diverse library of heterocyclic compounds by varying the reaction partners. acs.orgnih.govscispace.com
Precursors in the Formation of Indolizines and Other Fused-Ring Systems
The indolizine scaffold is a significant structural motif found in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net The most prominent method for synthesizing the indolizine core involves the 1,3-dipolar cycloaddition of a pyridinium ylide with a dipolarophile. nih.govnih.gov
In this context, 1-(2,3-dichloroallyl)pyridinium chloride is a valuable precursor. Upon deprotonation with a base, it forms the 1-(2,3-dichloroallyl)pyridinium ylide. This ylide can then react with various alkynes or alkenes to construct the indolizine ring system. organic-chemistry.orgbohrium.com The general mechanism involves the [3+2] cycloaddition of the ylide to the dipolarophile, which forms a dihydroindolizine intermediate. This intermediate can then undergo spontaneous oxidation, often by air, to yield the aromatic indolizine product. nih.gov The reaction tolerates a wide range of substituents on both the pyridinium salt and the dipolarophile, enabling the synthesis of a variety of functionalized indolizines. nih.gov
| Reactant 1 (from Pyridinium Salt) | Reactant 2 (Dipolarophile) | Product Class | Reaction Type |
| Pyridinium Ylide | Electron-deficient Alkene | Tetrahydroindolizines | [3+2] Cycloaddition |
| Pyridinium Ylide | Electron-deficient Alkyne | Indolizines | [3+2] Cycloaddition |
| Pyridinium Ylide | Enone | 2,3-Dihydrofurans | Conjugate Addition-Cyclization |
This table illustrates common reactions of pyridinium ylides, which can be generated from precursors like 1-(2,3-dichloroallyl)pyridinium chloride.
Development of Novel Reagents and Methodologies in Organic Transformations
The unique structure of 1-(2,3-dichloroallyl)pyridinium chloride allows for the development of novel synthetic methodologies. The dichloroallyl group itself can serve as a reactive handle for further transformations. For instance, the chlorine atoms are potential sites for nucleophilic substitution or for participation in metal-catalyzed cross-coupling reactions. This opens up possibilities for post-synthesis modification of the heterocyclic products derived from this salt.
Furthermore, pyridinium salts can undergo ring-opening reactions under certain conditions, such as the Zincke reaction, where treatment with secondary amines leads to the formation of Zincke aldehydes. acs.org This reactivity provides a pathway to non-pyridine heterocycles and highly functionalized linear molecules, expanding the synthetic utility of this class of compounds beyond cycloaddition chemistry.
Potential Applications as Ionic Liquids in Reaction Media and Separations
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as environmentally benign solvents and catalysts in a variety of chemical processes. nih.gov Pyridinium salts are a major class of cations used in the formulation of ionic liquids. tubitak.gov.trnih.gov These materials are characterized by their negligible vapor pressure, high thermal stability, and tunable solvation properties. nih.govresearchgate.net
1-(2,3-dichloroallyl)pyridinium chloride, being an organic salt with an asymmetric cation, possesses the structural characteristics typical of an ionic liquid precursor. researchgate.net By exchanging the chloride anion with other anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), it is possible to modify its physical properties, such as melting point, viscosity, and miscibility with other solvents. Pyridinium-based ionic liquids have been successfully employed as reaction media, improving reaction rates and selectivities, and facilitating product separation and catalyst recycling. tubitak.gov.tr
Exploration in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) salts, including pyridinium salts, are classic examples of phase transfer catalysts.
1-(2,3-dichloroallyl)pyridinium chloride has the potential to act as a phase transfer catalyst. Its cationic pyridinium head is hydrophilic, while the organic substituent provides lipophilicity. This amphiphilic nature allows it to pair with an anionic reactant in the aqueous phase and transport it into the organic phase where the reaction with an organic substrate can occur. This mechanism enables reactions that would otherwise be slow or not occur at all due to the insolubility of the reactants in a common solvent.
Utilization in the Synthesis of Structurally Complex Molecular Architectures
The synthesis of structurally complex molecules is a central goal of organic chemistry. Building blocks that allow for the rapid construction of molecular complexity are highly valuable. 1-(2,3-dichloroallyl)pyridinium chloride can be utilized in cycloaddition reactions to form fused heterocyclic systems like indolizines, which are themselves scaffolds for more complex structures. nih.govorganic-chemistry.org
Moreover, the functional groups present in the resulting heterocycles can be further elaborated. The dichloroallyl moiety, in particular, offers a unique opportunity for late-stage functionalization. For example, the vinyl chloride groups could potentially be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the diversification of the initial heterocyclic products and the construction of highly complex and substituted molecular architectures, including those found in metal-ligand complexes. rsc.orgnih.govresearchgate.netuu.nl
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,3-Dichloroallyl)pyridinium chloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridine derivatives and dichloroallyl precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via ¹H/¹³C NMR (e.g., pyridinium proton signals at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Follow GHS classification guidelines (e.g., skin/eye irritation, acute toxicity) outlined in EU Regulation 1272/2007. Store in airtight, light-resistant containers at –20°C to prevent hydrolysis. Conduct regular stability assays (TGA/DSC for thermal stability) and monitor for discoloration or precipitate formation. Dispose of waste via licensed chemical treatment facilities to comply with REACH regulations .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use FTIR to confirm functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹). UV-Vis spectroscopy (λmax ~260–280 nm) can monitor electronic transitions in the pyridinium ring. Pair with elemental analysis (C, H, N, Cl) to validate empirical formula accuracy .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data (e.g., unexpected byproducts in alkylation reactions)?
- Methodological Answer :
- Step 1 : Replicate reactions under strictly controlled conditions (e.g., moisture-free, standardized reagent ratios).
- Step 2 : Use LC-MS/MS to identify byproducts and propose mechanistic pathways (e.g., competing SN1/SN2 mechanisms).
- Step 3 : Cross-validate findings using isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT for transition-state analysis) .
Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
- Analysis : Quantify degradation via HPLC-UV and identify products using HRMS . Apply kinetic modeling (e.g., first-order decay constants) to predict shelf-life. Reference analogous pyridinium stability studies for mechanistic insights .
Q. What advanced computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholinesterase (common target for pyridinium salts).
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental SPR (surface plasmon resonance) data .
Q. How can researchers optimize analytical methods to detect trace impurities (e.g., dichloroallyl isomers) in batch samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
